8. Future Directions:* Further research is needed to optimize the dosing regimen of MTEP to maximize its anti-dyskinetic effects while minimizing any potential impact on the antiparkinsonian benefits of L-DOPA []. * Investigating the long-term effects and safety profile of MTEP in preclinical models and eventually in human clinical trials is crucial for its potential translation into a therapeutic option for Parkinson's disease.* Exploring the combination of MTEP with other therapeutic agents for Parkinson's disease could potentially enhance its efficacy.
References:1. "Reduction of l-DOPA-Induced Dyskinesia by the Selective Metabotropic Glutamate Receptor 5 Antagonist 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine in the 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Lesioned Macaque Model of Parkinson's Disease" 2. "Metabotropic glutamate receptor 5 antagonist protects dopaminergic and noradrenergic neurons from degeneration in MPTP-treated monkeys"
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6